![molecular formula C19H20O7 B2781581 3-(Benzyloxy)-4-oxo-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-2-carboxylic acid CAS No. 862667-62-7](/img/structure/B2781581.png)
3-(Benzyloxy)-4-oxo-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-2-carboxylic acid
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Overview
Description
The compound is a pyran derivative. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms in the ring. They are often found in many natural products .
Molecular Structure Analysis
The compound contains a pyran ring, which is a six-membered ring with one oxygen atom. It also has a carboxylic acid group and a benzyloxy group attached to the ring. The tetrahydro-2H-pyran-2-yl group is a common protecting group in organic synthesis .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrans in general can undergo a variety of reactions. For example, they can participate in valence isomerism with 1-oxatrienes .Scientific Research Applications
Anticancer Properties
This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell proliferation, inducing apoptosis, and disrupting angiogenesis pathways .
Antibacterial Activity
The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been tested against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Further investigations are needed to elucidate its mechanism of action and potential clinical applications .
Anti-inflammatory Effects
Researchers have studied the compound’s anti-inflammatory potential. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. This property could be relevant for conditions such as rheumatoid arthritis and inflammatory bowel diseases .
Antioxidant Activity
The compound exhibits antioxidant effects, scavenging free radicals and protecting cells from oxidative damage. Its antioxidant properties may contribute to overall health and potentially mitigate oxidative stress-related diseases .
Metabolic Disorders
Preliminary investigations suggest that the compound may influence metabolic pathways. It has been studied in the context of diabetes, obesity, and lipid metabolism. Researchers are exploring its impact on glucose homeostasis and lipid profiles .
Drug Delivery Systems
Due to its unique chemical structure, the compound has been investigated for drug delivery applications. Researchers have explored its use as a carrier for targeted drug delivery, especially in hydrophobic drug formulations. Its stability and biocompatibility make it an attractive candidate for encapsulating therapeutic agents .
Synthetic Methodology
Beyond its biological applications, the compound’s synthetic methodology is of interest. Researchers have developed efficient routes for its synthesis, making it accessible for further studies and applications .
Material Science
The compound’s carboxylic acid functionality and oxan-2-yloxymethyl group make it intriguing for material science applications. It has been explored as a precursor for functionalized polymers, coatings, and surface modifications .
Future Directions
properties
IUPAC Name |
6-(oxan-2-yloxymethyl)-4-oxo-3-phenylmethoxypyran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c20-15-10-14(12-24-16-8-4-5-9-23-16)26-18(19(21)22)17(15)25-11-13-6-2-1-3-7-13/h1-3,6-7,10,16H,4-5,8-9,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTSAPDSOIRIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC(=O)C(=C(O2)C(=O)O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-oxo-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-2-carboxylic acid |
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